Cellular Antiproliferative Activity: Comparative IC50 Values in PC-3 Prostate Cancer Cells
In PC-3 prostate cancer cells, 2-phenyl-5,6,7,8-tetrahydroquinazoline demonstrates antiproliferative activity with reported IC50 values ranging from 44 ± 5.81 μM to 59.99 ± 13.63 μM depending on the specific study [1]. This positions the compound with moderate potency that is distinct from both more potent 2-phenylquinazoline derivatives (e.g., ARV-2 with IC50 = 3.16–10.6 μM in various cancer lines) and less active 2-alkyl analogs, highlighting the unique contribution of the phenyl substituent on the saturated quinazoline core [2].
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | IC50 = 44 ± 5.81 μM and 59.99 ± 13.63 μM (two independent studies) |
| Comparator Or Baseline | 2-Phenylquinazoline derivative ARV-2: IC50 = 3.16–10.6 μM (MCF-7, HELA, HT29); 2-Methyl-5,6,7,8-tetrahydroquinazoline: no reported activity in these assays |
| Quantified Difference | Target compound is approximately 4- to 20-fold less potent than the most active 2-phenylquinazoline analog, but retains a distinct activity window compared to 2-alkyl-substituted tetrahydroquinazolines |
| Conditions | PC-3 human prostate cancer cell line; MTT or similar viability assay |
Why This Matters
The quantified antiproliferative window defines the compound's utility as a moderately active scaffold for SAR studies, avoiding the confounding off-target effects often associated with high-potency quinazolines.
- [1] PMC11694604. Table 2. Compilation of biological activity data for tetrahydroquinazoline derivatives. View Source
- [2] Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. 2022. View Source
